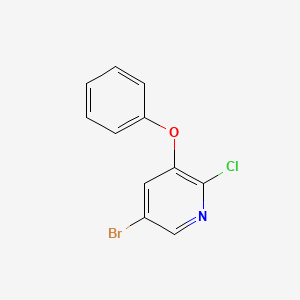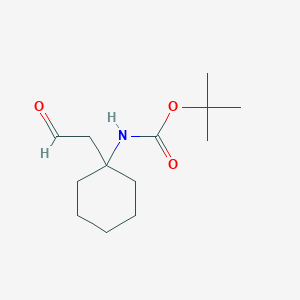
Tert-butyl 1-(formylmethyl)cyclohexylcarbamate
Descripción general
Descripción
Tert-butyl 1-(formylmethyl)cyclohexylcarbamate is a unique chemical compound used in scientific research. It has the empirical formula C13H23NO3 and a molecular weight of 241.33 . This compound has diverse applications, including drug synthesis, organic chemistry, and catalysis.
Molecular Structure Analysis
The molecular structure of Tert-butyl 1-(formylmethyl)cyclohexylcarbamate can be represented by the SMILES stringCC(C)(OC(NC1(CC=O)CCCCC1)=O)C . The InChI representation of the molecule is 1S/C13H23NO3/c1-12(2,3)17-11(16)14-13(9-10-15)7-5-4-6-8-13/h10H,4-9H2,1-3H3,(H,14,16) .
Aplicaciones Científicas De Investigación
Decomposition of Methyl Tert-Butyl Ether
A study by Hsieh et al. (2011) discussed the decomposition of methyl tert-butyl ether (MTBE), a compound related to the tert-butyl group, by adding hydrogen in a cold plasma reactor. This research highlighted the potential application of radio frequency (RF) plasma reactors in decomposing air toxics, including MTBE, into simpler molecules like CH4, C2H4, and C2H2. The study's findings contribute to understanding the environmental mitigation of pollutants associated with tert-butyl compounds (Hsieh et al., 2011).
Synthetic Phenolic Antioxidants
Liu and Mabury (2020) reviewed the occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs) in the environment, highlighting their widespread use in various industrial products to prevent oxidative reactions. The study discusses tert-butyl-based SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), providing insight into their environmental and health impacts (Liu & Mabury, 2020).
Biodegradation of MTBE
Fiorenza and Rifai (2003) reviewed the biodegradation and bioremediation of MTBE, a tert-butyl compound, under aerobic and anaerobic conditions. This study is significant for environmental science, emphasizing the microbial pathways and remediation strategies for MTBE in soil and water (Fiorenza & Rifai, 2003).
Polymer Membranes for Fuel Additive Purification
Pulyalina et al. (2020) focused on the application of polymer membranes for the purification of fuel oxygenate additives, particularly methanol/methyl tert-butyl ether (MTBE) separation via pervaporation. This study presents a comprehensive analysis of various polymer materials for efficient and selective separation, demonstrating the importance of tert-butyl compounds in enhancing fuel performance (Pulyalina et al., 2020).
Mecanismo De Acción
The mechanism of action of Tert-butyl 1-(formylmethyl)cyclohexylcarbamate is not explicitly mentioned in the sources I found. It’s worth noting that the compound’s unique structure enables researchers to explore its potential in various fields.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-13(9-10-15)7-5-4-6-8-13/h10H,4-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUFLFMPZVVWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(formylmethyl)cyclohexylcarbamate | |
CAS RN |
1335042-28-8 | |
| Record name | tert-butyl N-[1-(2-oxoethyl)cyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B3098324.png)
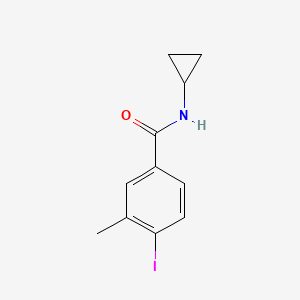
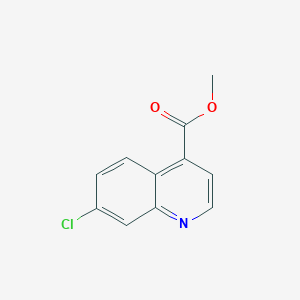
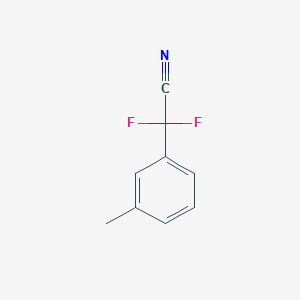
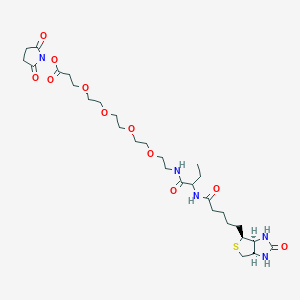
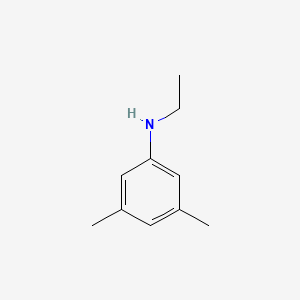

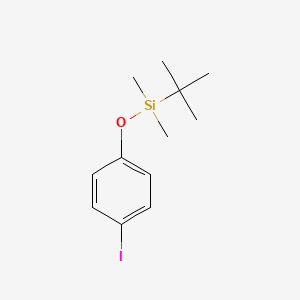
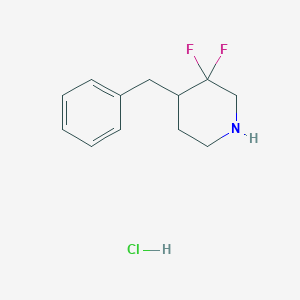
![5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3098374.png)
![5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B3098375.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/structure/B3098384.png)
